molecular formula C9H20ClNO3 B13553499 Methyl4-amino-5-methoxy-2,2-dimethylpentanoatehydrochloride

Methyl4-amino-5-methoxy-2,2-dimethylpentanoatehydrochloride

Cat. No.: B13553499
M. Wt: 225.71 g/mol
InChI Key: HBCZTSDVVJIOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxy group, and a dimethylpentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-amino-5-methoxy-2,2-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride may involve large-scale esterification reactions followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-amino-5-methoxy-2,2-dimethylpentanoic acid.

    Reduction: Formation of 4-amino-5-methoxy-2,2-dimethylpentanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2,2-dimethylpentanoate hydrochloride
  • Methyl 2-amino-4,4-dimethylpentanoate hydrochloride

Uniqueness

Methyl 4-amino-5-methoxy-2,2-dimethylpentanoate hydrochloride is unique due to the presence of both an amino group and a methoxy group on the same molecule, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The specific arrangement of functional groups can influence its interactions with other molecules and its overall properties.

Properties

Molecular Formula

C9H20ClNO3

Molecular Weight

225.71 g/mol

IUPAC Name

methyl 4-amino-5-methoxy-2,2-dimethylpentanoate;hydrochloride

InChI

InChI=1S/C9H19NO3.ClH/c1-9(2,8(11)13-4)5-7(10)6-12-3;/h7H,5-6,10H2,1-4H3;1H

InChI Key

HBCZTSDVVJIOKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(COC)N)C(=O)OC.Cl

Origin of Product

United States

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